Uzarigenin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

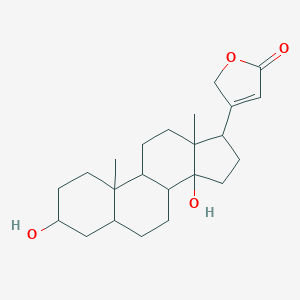

Uzarigenin is a natural cardenolide belonging to the class of cardiac glycosides. It is derived from the Uzara plant (Xysmalobium undulatum), which is part of the milkweed family (Asclepiadoideae). Historically, extracts from the Uzara root have been used in African folk medicine to treat various ailments such as wounds, diarrhea, spasms, menstrual cramps, and headaches . This compound exhibits several structural characteristics typical of steroidal cardiac glycosides, including a β-orientated unsaturated lactone ring at C-17 and a β-hydroxy group at C-14, resulting in a cis-fusion of the C/D rings .

科学的研究の応用

Uzarigenin has several scientific research applications across various fields:

作用機序

Target of Action

Uzarigenin primarily targets the Na(+), K(+)-ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is vital for numerous physiological processes.

Mode of Action

This compound acts as an inhibitor of Na(+), K(+)-ATPase . By inhibiting this enzyme, this compound disrupts the ion balance within the cell, leading to a range of downstream effects.

Result of Action

This compound has been found to exhibit antiproliferative activity . It has been shown to inhibit the proliferation of various cell lines, including PC3, HeLa, Calu-1, MCF-7, and U251MG cells . .

生化学分析

Biochemical Properties

Uzarigenin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It exhibits several structural characteristics typical of cardiac glycosides, such as the β-orientated unsaturated lactone ring at C-17 and the β-hydroxy group at C-14 . These structural features facilitate its interaction with enzymes like Na+/K±ATPase, which is crucial for maintaining the electrochemical gradient across cell membranes. This compound inhibits this enzyme, leading to an increase in intracellular sodium levels, which indirectly increases intracellular calcium levels through the sodium-calcium exchanger .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of Na+/K±ATPase by this compound leads to an increase in intracellular calcium levels, which can enhance cardiac contractility. This property makes this compound a potential therapeutic agent for heart conditions . Additionally, this compound has been shown to exhibit antiproliferative activity against various cancer cell lines, including PC3, HeLa, Calu-1, MCF-7, and U251MG cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the Na+/K±ATPase enzyme, inhibiting its activity and leading to an increase in intracellular sodium and calcium levels . This increase in calcium levels can activate various signaling pathways, including those involved in cardiac muscle contraction and cell proliferation. This compound’s antiproliferative effects on cancer cells are thought to be mediated through the induction of apoptosis and cell cycle arrest .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of Na+/K±ATPase and persistent increases in intracellular calcium levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cardiac contractility without causing significant toxicity . At high doses, this compound can cause toxic effects, including arrhythmias and other cardiac dysfunctions . Threshold effects have been observed, where the beneficial effects of this compound are seen at lower doses, while toxic effects become prominent at higher doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It is metabolized primarily in the liver, where it undergoes enzymatic transformations that can affect its bioavailability and activity . This compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, impacting its overall efficacy and safety .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific tissues . For example, this compound’s binding to plasma proteins can influence its distribution in the bloodstream and its availability to target tissues .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It is primarily localized in the cytoplasm, where it interacts with the Na+/K±ATPase enzyme on the cell membrane . This localization is crucial for its inhibitory effects on the enzyme and its subsequent impact on intracellular ion levels .

準備方法

Synthetic Routes and Reaction Conditions: The semisynthesis of uzarigenin involves several steps starting from the broadly available epi-androsterone. The synthetic strategy includes the stereoselective introduction of the β-hydroxy group at C-14 via Mukaiyama oxidation. The installation of the butenolide ring at C-17 is performed using a Stille-cross-coupling reaction, followed by stereoselective hydrogenation of the C-16/C-17 double bond to exclusively yield allo-uzarigenin. By directing the hydrogenation via a protecting group strategy, the C-17β isomer can also be obtained stereoselectively .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the semisynthetic approach described above provides a feasible route for large-scale production, given the availability of starting materials and the efficiency of the stereoselective reactions involved .

化学反応の分析

Types of Reactions: Uzarigenin undergoes various chemical reactions, including oxidation, reduction, and substitution. The stereoselective introduction of functional groups is a key aspect of its chemical reactivity.

Common Reagents and Conditions:

Oxidation: Mukaiyama oxidation is used for the stereoselective introduction of the β-hydroxy group at C-14.

Reduction: Stereoselective hydrogenation is employed to reduce the C-16/C-17 double bond.

Substitution: Stille-cross-coupling reaction is used for the installation of the butenolide ring at C-17.

Major Products: The major products formed from these reactions include various stereoisomers of this compound, such as allo-uzarigenin, which are obtained through careful control of reaction conditions and protecting group strategies .

類似化合物との比較

Digitoxin: Another well-known cardiac glycoside with a higher cardiotonic effect compared to uzarigenin.

Coroglaucigenin and Corotoxigenin: Similar compounds found in the same plant family, exhibiting comparable biological activities.

Uniqueness: this compound is unique due to its low cardiotonic effect, which reduces the risk of intoxication. This makes it a safer alternative for therapeutic applications compared to other cardiac glycosides like digitoxin .

特性

CAS番号 |

466-09-1 |

|---|---|

分子式 |

C23H34O4 |

分子量 |

374.5 g/mol |

IUPAC名 |

3-[(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15?,16?,17?,18?,19?,21-,22+,23-/m0/s1 |

InChIキー |

XZTUSOXSLKTKJQ-BBSRAQKVSA-N |

異性体SMILES |

C[C@]12CCC(CC1CCC3C2CC[C@]4([C@@]3(CCC4C5=CC(=O)OC5)O)C)O |

正規SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O |

外観 |

Powder |

| 466-09-1 | |

同義語 |

Digitoxigenin Uzarigenin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

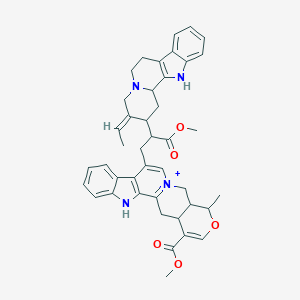

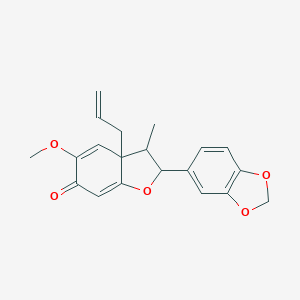

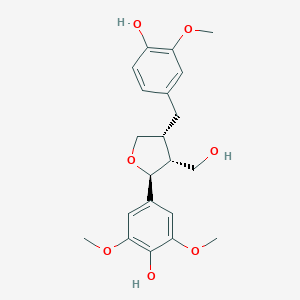

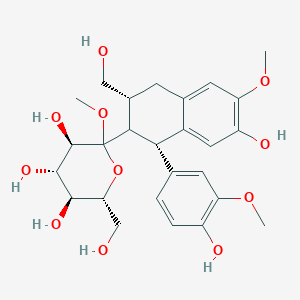

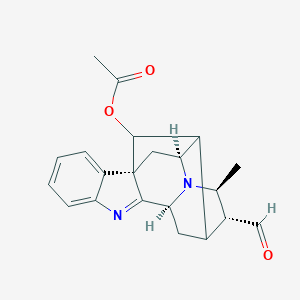

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (1S,9R,10S,12S,13E,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate](/img/structure/B201333.png)

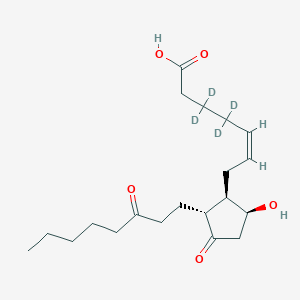

![(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B201540.png)